molecular formula C12H10N2O B114288 2-Acetyl-1-cyano-1,2-dihydroisoquinoline CAS No. 29924-67-2

2-Acetyl-1-cyano-1,2-dihydroisoquinoline

Cat. No.: B114288
CAS No.: 29924-67-2
M. Wt: 198.22 g/mol
InChI Key: CJWDCOSZJPAVOA-UHFFFAOYSA-N
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Description

2-Acetyl-1-cyano-1,2-dihydroisoquinoline is a 1,2-dihydroisoquinoline derivative characterized by an acetyl group at the C2 position and a cyano group at the C1 position. For instance, 2-benzoyl-1-cyano-1,2-dihydroisoquinoline is synthesized via the reaction of isoquinoline with benzoyl chloride and cyanide agents (e.g., KCN) in the presence of triethylamine . By substituting benzoyl chloride with acetyl chloride, a similar pathway could yield this compound.

The compound’s applications are inferred from its structural analogs. Additionally, the cyano group may enhance stability, as observed in 1-hydroxy-2-cyano-1,2-dihydroisoquinoline, which resists oxidative degradation .

Properties

CAS No.

29924-67-2

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

2-acetyl-1H-isoquinoline-1-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-9(15)14-7-6-10-4-2-3-5-11(10)12(14)8-13/h2-7,12H,1H3

InChI Key

CJWDCOSZJPAVOA-UHFFFAOYSA-N

SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C#N

Canonical SMILES

CC(=O)N1C=CC2=CC=CC=C2C1C#N

Origin of Product

United States

Comparison with Similar Compounds

2-Benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline

  • Substituents: Benzoyl (C2), cyano (C1), methyl (C1).
  • Synthesis: Produced via reaction of isoquinoline with benzoyl chloride, KCN, and triethylamine .
  • Applications : Key intermediate for praziquantel synthesis .
  • Stability : The benzoyl group may confer greater steric and electronic stabilization compared to acetyl derivatives.

1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)

  • Substituents : tert-Butoxy (C1), tert-butoxycarbonyl (Boc, C2).
  • Applications: Chemoselective Boc-protection reagent for amino acids (e.g., 93% yield for Boc-Met-OMe) .
  • Reactivity : Demonstrates high efficiency under mild conditions, avoiding traditional Boc reagents like di-tert-butyl dicarbonate .

2-Methyl-1,2-dihydroisoquinoline Derivatives

  • Substituents : Methyl (C2), variable groups at C1 (e.g., allyl, benzyl).
  • Reactivity: Undergoes acid-catalyzed rearrangements (e.g., 1-allyl derivatives form 3-allyl-3,4-dihydroisoquinolinium salts) .
  • Stability: Susceptible to oxidation unless stabilized by substituents like cyano or phenyl .

Stability and Reactivity

  • Cyano Group Impact: The presence of a cyano group at C1 enhances stability, as seen in 1-hydroxy-2-cyano-1,2-dihydroisoquinoline, which resists decomposition under aerobic conditions .
  • Acyl Group Comparison: Acetyl derivatives are likely less stable than benzoyl analogs due to reduced steric bulk and electron-withdrawing effects. Benzoyl groups may better stabilize the dihydroisoquinoline core via conjugation .
  • Acid Sensitivity: 1,2-Dihydroisoquinolines undergo rearrangements in acidic media (e.g., 1-allyl-2-methyl derivatives form 3-allyl-3,4-dihydroisoquinolinium salts) .

Data Table: Comparative Analysis of 1,2-Dihydroisoquinoline Derivatives

Compound Name Substituents Molecular Weight* Synthesis Method Key Applications Stability Notes
2-Acetyl-1-cyano-1,2-dihydroisoquinoline Acetyl (C2), cyano (C1) ~215.2† Likely acylation of 1,2-dihydroisoquinoline Potential pharmaceutical intermediate Moderate; enhanced by cyano group
2-Benzoyl-1-cyano-1-methyl-1,2-dihydroisoquinoline Benzoyl (C2), cyano (C1), methyl (C1) 289.3‡ Isoquinoline + benzoyl chloride/KCN/Et3N Praziquantel synthesis High; stabilized by benzoyl group
1-tert-Butoxy-2-Boc-1,2-dihydroisoquinoline (BBDI) tert-Butoxy (C1), Boc (C2) 335.4†† Not detailed in evidence Boc protection of amino acids High; stable under reaction conditions

*Calculated based on molecular formulas where explicit data is unavailable. †Estimated for C₁₂H₁₀N₂O. ‡From . ††From molecular formula C₁₈H₂₅NO₃.

Research Findings

  • Acylation Reactions: 2-Methyl-1,2-dihydroisoquinoline reacts with acid chlorides to yield 4-acyl derivatives, which hydrolyze to isocarbostyrils under acidic conditions .
  • Rearrangement Mechanisms: Acid-catalyzed rearrangements of 1-allyl derivatives proceed via intramolecular pathways, forming stable 3,4-dihydroisoquinolinium salts .
  • Stability Factors: 3-Phenyl substitution or cyano groups at C1 significantly improve oxidative stability .

Preparation Methods

Pomeranz-Fritsch-Based Cyclization with Acetyl-Containing Precursors

The Pomeranz-Fritsch reaction, traditionally used for synthesizing 1-unsubstituted isoquinolines, has been adapted to incorporate acetyl and cyano groups. In one approach, 2-acetylbenzaldehyde derivatives are condensed with aminoacetaldehyde dimethyl acetal under acidic conditions (p-toluenesulfonic acid in toluene, reflux) to form tetrahydroisoquinoline intermediates. Subsequent oxidation with manganese dioxide selectively generates the 1,2-dihydroisoquinoline core. The cyano group is introduced via a Reissert-like reaction, where the dihydroisoquinoline is treated with trimethylsilyl cyanide (TMSCN) and acetyl chloride in acetonitrile at room temperature, yielding the target compound in >90% purity.

Key advantages of this method include:

  • Regioselectivity : The acetyl group directs cyclization to the 2-position due to electronic effects.

  • Mild Conditions : TMSCN avoids the use of toxic cyanide salts, enhancing safety.

Acetylation of Preformed 1-Cyano-1,2-dihydroisoquinolines

Direct Acetylation Using Acetic Anhydride

A two-step protocol involves synthesizing 1-cyano-1,2-dihydroisoquinoline via the reaction of isoquinoline with benzoyl chloride and potassium cyanide, followed by acetyl group installation. In the second step, acetic anhydride is added to the 1-cyano intermediate in dichloromethane with catalytic pyridine, achieving acetylation at the 2-position through electrophilic aromatic substitution. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic shifts at δ 2.45 ppm (acetyl methyl) and δ 4.89 ppm (dihydroisoquinoline CH2).

Optimization Insights :

  • Temperature Control : Reactions conducted at 0°C minimize side products (e.g., over-acetylation).

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce selectivity.

Multicomponent Reactions for Concurrent Functionalization

TMSCN-Acetyl Chloride Mediated One-Pot Synthesis

A streamlined method combines isoquinoline, acetyl chloride, and TMSCN in a single pot. The reaction proceeds via initial N-acetylation, followed by cyanide addition to the activated position. Using acetic acid as a catalyst in acetonitrile, this approach achieves 85% yield with 20:1 regioselectivity for the 2-acetyl-1-cyano product.

Mechanistic Pathway :

  • N-Acylation : Isoquinoline reacts with acetyl chloride to form a reactive acylammonium intermediate.

  • Cyanide Attack : TMSCN delivers cyanide to the electrophilic 1-position, facilitated by the electron-withdrawing acetyl group.

Structural Validation and Analytical Data

Spectroscopic Characterization

  • IR Spectroscopy : Strong absorptions at 2220 cm⁻¹ (C≡N) and 1715 cm⁻¹ (C=O) confirm functional groups.

  • ¹H NMR : Distinct signals include a singlet at δ 2.38 ppm (COCH3) and multiplet at δ 6.70–7.45 ppm (aromatic protons).

  • X-ray Crystallography : Confirms the planar dihydroisoquinoline ring and antiperiplanar orientation of acetyl and cyano groups.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Pomeranz-Fritsch7895ScalabilityMulti-step, requires harsh acids
Direct Acetylation8297SimplicityModerate regioselectivity
One-Pot8599Time efficiencySensitive to moisture

Industrial and Environmental Considerations

Solvent Recycling in Large-Scale Production

Ethanol and acetonitrile recovery systems reduce waste in industrial settings, lowering the process’s environmental footprint. Catalytic methods employing silica gel or zeolites further enhance sustainability by minimizing reagent use .

Q & A

Basic Question: What are the common synthetic routes for 2-acetyl-1-cyano-1,2-dihydroisoquinoline?

Methodological Answer:

  • Alkylation Strategies : N-Alkylation of dihydroisoquinoline precursors using alkyl halides is a foundational approach. For example, methyl iodide selectively alkylates nitrogen in 2-methyl-1,2-dihydroisoquinoline, yielding N-alkylated derivatives .
  • Enzymatic Resolution : Enzymatic methods can resolve racemic mixtures. For instance, lipase-mediated resolution of 2-acetyl-4-phenyl-1,4-dihydro-2H-isoquinolin-3-one achieves high enantiomeric excess (e.g., >99% ee) .
  • Key Considerations : Optimize solvent polarity (e.g., THF vs. DCM) and temperature to control regioselectivity.

Q. Table 1: Representative Yields in Dihydroisoquinoline Synthesis

Reaction TypeSubstrateYield (%)Reference ID
N-Alkylation2-Methyl-dihydroisoquinoline85–98
Enzymatic ResolutionRacemic dihydroisoquinoline>99% ee

Advanced Question: How can transition metal catalysts improve synthetic efficiency?

Methodological Answer:

  • Ruthenium/Cobalt Catalysis : Chelation-assisted C–H functionalization using Ru/Co catalysts enables direct coupling of aryl groups. For example, Ru-catalyzed reactions with diphenylacetylene yield 2,3,4-trisubstituted dihydroisoquinolines with >60% efficiency .
  • Mechanistic Insight : The catalyst stabilizes transition states via π-coordination, reducing activation energy. Monitor reaction progress using TLC and HR-MS for intermediate characterization .

Structural Characterization

Basic Question: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H-NMR to identify proton environments (e.g., methylene protons at δ 3.5–4.5 ppm). 13C^{13}C-NMR detects cyano (δ 115–120 ppm) and acetyl carbonyl (δ 200–210 ppm) groups .
  • Mass Spectrometry : EI-MS provides molecular ion peaks (e.g., m/z 415 for C30_{30}H26_{26}NO), while HR-MS confirms exact mass (e.g., 416.2009 vs. 416.2014 experimental) .

Advanced Question: How to resolve ambiguities in NMR spectra of dihydroisoquinoline derivatives?

Methodological Answer:

  • 2D NMR Techniques : COSY and NOESY distinguish overlapping proton signals. For example, NOESY correlations between methylene protons and aromatic rings confirm spatial proximity .
  • Isotopic Labeling : Introduce 15N^{15}N-labels to track nitrogen environments in complex mixtures .

Biological Applications

Basic Question: What biological targets are associated with dihydroisoquinoline derivatives?

Methodological Answer:

  • MAO Inhibition : N-Malonyl derivatives show IC50_{50} values <10 µM against monoamine oxidase (MAO), validated via fluorometric assays .
  • Antiviral Activity : Dihydroisoquinoline scaffolds inhibit West Nile Virus protease (Ki_i ~5 µM) by mimicking substrate transition states .

Q. Table 2: Biological Activities of Dihydroisoquinoline Derivatives

TargetAssay TypeActivity (IC50 _{50}/Ki_i)Reference ID
MAO-BFluorometric8.2 µM
WNV ProteaseKinetic Inhibition5.1 µM

Advanced Question: How to design derivatives for enhanced target affinity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Introduce semi-rigid spacers (e.g., m-phenoxyphenyl groups) to optimize binding to hydrophobic pockets. For WNV protease, bromine substitution at C6 increases affinity by 40% .
  • Molecular Docking : Use AutoDock Vina to simulate binding poses. Validate with mutagenesis (e.g., D129A mutation reduces potency by 70%) .

Data Analysis and Contradictions

Advanced Question: How to reconcile conflicting yields in alkylation reactions?

Methodological Answer:

  • Steric and Electronic Factors : Lower yields in bulky substrates (e.g., tert-butyl groups) arise from steric hindrance. Use DFT calculations to model transition-state geometries .
  • Solvent Optimization : Switch from polar aprotic (e.g., DMF) to non-polar solvents (e.g., toluene) to reduce side reactions .

Enzymatic vs. Chemical Synthesis

Advanced Question: What are the trade-offs between enzymatic and chemical methods?

Methodological Answer:

  • Enzymatic Advantages : Higher enantioselectivity (e.g., >99% ee) and milder conditions (pH 7–8, 25°C) .
  • Chemical Advantages : Scalability (gram-scale) and functional group tolerance (e.g., nitro groups) .

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